(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine
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Overview
Description
(1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine: is an organic compound that belongs to the class of phenalenes It is characterized by its unique structure, which includes a butoxy group attached to the ninth position of the phenalene ring and a methyl group attached to the nitrogen atom of the imine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine typically involves the following steps:
Formation of the Phenalene Core: The phenalene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where a suitable butanol derivative reacts with the phenalene core under acidic or basic conditions.
Formation of the Imine Group: The imine group is formed by reacting the phenalene derivative with a methylamine source under dehydrating conditions to promote the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized phenalene derivatives.
Reduction: N-methyl-9-butoxy-1H-phenalen-1-amine.
Substitution: Various substituted phenalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Catalysis: May serve as a ligand in catalytic systems for various industrial processes.
Polymer Science: Potential use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine exerts its effects is largely dependent on its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenalene core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
9-Butoxy-1H-phenalen-1-imine: Lacks the N-methyl group, which may affect its reactivity and interaction with biological targets.
N-Methyl-1H-phenalen-1-imine: Lacks the butoxy group, which may influence its solubility and overall chemical properties.
Uniqueness: (1E)-9-Butoxy-N-methyl-1H-phenalen-1-imine is unique due to the presence of both the butoxy and N-methyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
90683-39-9 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
9-butoxy-N-methylphenalen-1-imine |
InChI |
InChI=1S/C18H19NO/c1-3-4-12-20-16-11-9-14-7-5-6-13-8-10-15(19-2)18(16)17(13)14/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
PPFZUMSJDFEUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=NC)C=CC3=CC=CC(=C32)C=C1 |
Origin of Product |
United States |
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